![molecular formula C12H21N3O2 B13886748 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and linked through an ether bond to a dimethylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine typically involves multiple steps:
Formation of the pyridine ring: The starting material, 2-aminopyridine, is reacted with formaldehyde to introduce the aminomethyl group at the 4-position of the pyridine ring.
Ether linkage formation: The aminomethylpyridine derivative is then reacted with ethylene glycol under acidic conditions to form the ether linkage.
Dimethylethanamine attachment: Finally, the intermediate is reacted with dimethylamine to introduce the dimethylethanamine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alcohols and amines.
Applications De Recherche Scientifique
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. The ether linkage provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]ethanol: Similar structure but with an ethanol moiety instead of dimethylethanamine.
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]propane: Similar structure but with a propane moiety.
Uniqueness
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine is unique due to its combination of a pyridine ring, aminomethyl group, and dimethylethanamine moiety. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C12H21N3O2 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H21N3O2/c1-15(2)5-6-16-7-8-17-12-9-11(10-13)3-4-14-12/h3-4,9H,5-8,10,13H2,1-2H3 |
Clé InChI |
WNANDRLLYMCBFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCCOC1=NC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
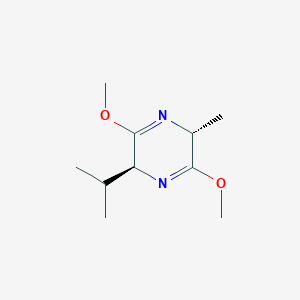
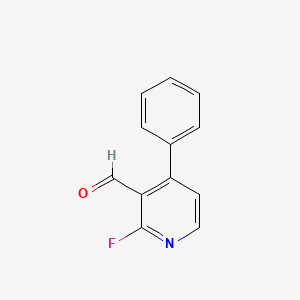
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
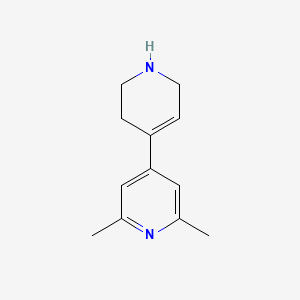
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
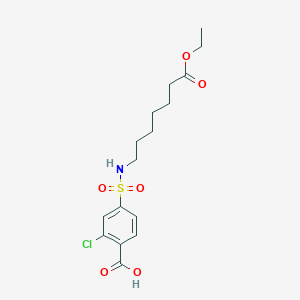

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
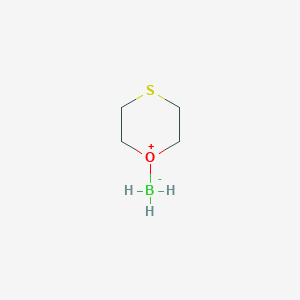
![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
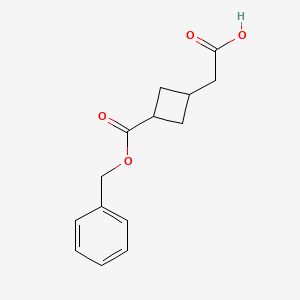
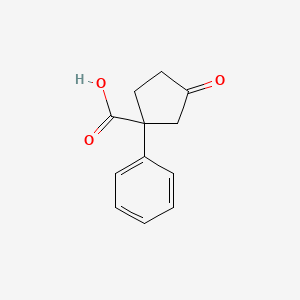
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
